5-(Difluoromethoxy)-2-methylbenzoic acid
Description
5-(Difluoromethoxy)-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a difluoromethoxy (-OCF$2$H) group at the 5-position and a methyl (-CH$3$) group at the 2-position of the benzene ring. Its molecular formula is C$9$H$7$F$2$O$3$ (calculated from structural analogs in ). This compound is notable for its role as a key intermediate in pharmaceuticals, particularly in the synthesis of pantoprazole sodium, a proton pump inhibitor used to treat gastric acid-related disorders. The difluoromethoxy group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(14-9(10)11)4-7(5)8(12)13/h2-4,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPBYMJZYUGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227153-21-0 | |
| Record name | 5-(difluoromethoxy)-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylbenzoic acid with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Difluoromethoxy)-2-methylbenzoic acid may involve a multi-step process starting from readily available raw materials. The process typically includes steps such as halogenation, methylation, and difluoromethylation, followed by purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce difluoromethoxybenzyl alcohols .
Scientific Research Applications
5-(Difluoromethoxy)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, such as inhibition of specific enzymes or alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(difluoromethoxy)-2-methylbenzoic acid with other benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Variations in 2-Methylbenzoic Acid Derivatives
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Bioactivity: The difluoromethoxy group in this compound enhances electron-withdrawing properties and metabolic resistance, critical for drug longevity. Sulfamoyl and chlorosulfonyl groups (e.g., in 2-Methyl-5-sulfamoylbenzoic acid) enable hydrogen bonding and covalent interactions, relevant in enzyme inhibition.
Molecular Weight and Solubility :
- Higher molecular weight in benzyloxy derivatives (e.g., 242.27 g/mol) may reduce aqueous solubility compared to simpler analogs like this compound (216.15 g/mol).
- Sulfonamide derivatives (e.g., 5-[(2-methoxyethyl)sulfamoyl]-2-methylbenzoic acid) exhibit moderate polarity, balancing lipophilicity and solubility.
Comparison with Halogen-Substituted Analogs
Table 2: Halogen-Substituted Benzoic Acids
- Halogen vs. Difluoromethoxy : Bromine and fluorine substituents (e.g., in 5-bromo-2,4-difluorobenzoic acid) enhance electrophilicity, making them suitable for Suzuki-Miyaura reactions, whereas the difluoromethoxy group prioritizes stability and bioavailability.
Biological Activity
5-(Difluoromethoxy)-2-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a difluoromethoxy group attached to a benzoic acid core. Its molecular formula is C9H8F2O3, and it exhibits properties typical of benzoic acid derivatives, including the ability to participate in various chemical reactions such as oxidation and substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's reactivity and binding affinity to various enzymes and receptors, potentially modulating biological pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Biological Activity Overview
Research indicates that this compound may exhibit anti-inflammatory and anti-fibrotic properties. A study highlighted its efficacy in reducing lung inflammation and fibrosis in animal models, particularly in the context of pulmonary fibrosis induced by bleomycin. Key findings include:
- Reduction of Inflammatory Cytokines : The compound significantly decreased levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : It was observed to alleviate the EMT process induced by TGF-β1 in A549 lung cells, suggesting a protective role against fibrotic changes .
- Impact on Lung Function : In vivo studies demonstrated that treatment with this compound improved bleomycin-induced weight loss and lung function decline in rats .
Table 1: Summary of Biological Activities
Case Studies
- Pulmonary Fibrosis Model : In a controlled study, rats treated with this compound showed significant reductions in lung inflammation markers compared to controls. The treatment resulted in lower levels of hydroxyproline and total collagen, indicating reduced fibrosis .
- Cell Viability Assays : The compound was evaluated for its effects on cell viability in human lung cancer cell lines (A549 and H1299) under TGF-β1 stimulation. Results indicated that this compound significantly inhibited cell viability at concentrations ranging from 50 to 200 μM over 24 to 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
